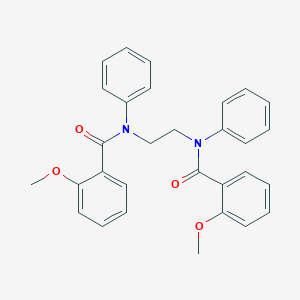![molecular formula C14H20N2O2S B250193 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250193.png)
2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that this compound works by modulating the GABAergic system. It may also have an effect on other neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, which may be attributed to its effect on the GABAergic system. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its ability to modulate the GABAergic system. This makes it a potentially useful tool for studying the effects of this system on various physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is its potential use in the treatment of anxiety and other related disorders. Additionally, this compound may have potential as a treatment for cancer due to its ability to inhibit the growth of cancer cells. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Conclusion:
In conclusion, 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has potential applications in various fields of scientific research. Its ability to modulate the GABAergic system and inhibit the growth of cancer cells makes it a potentially useful tool for studying various physiological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Synthesemethoden
The synthesis of 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-aminobenzothiophene with 2,2-dimethylpropanoic anhydride in the presence of a catalyst. The reaction is carried out under specific conditions and requires careful monitoring to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have several potential research applications. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to have an effect on the GABAergic system and may have potential as a treatment for anxiety and other related disorders. Additionally, this compound has been studied for its potential use in cancer research due to its ability to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C14H20N2O2S |
|---|---|
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2,3)13(18)16-12-10(11(15)17)8-6-4-5-7-9(8)19-12/h4-7H2,1-3H3,(H2,15,17)(H,16,18) |
InChI-Schlüssel |
XOYOGNNHEHDHNM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B250112.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250115.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250116.png)
![N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B250117.png)
![N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B250118.png)
carbamothioyl}biphenyl-4-carboxamide](/img/structure/B250119.png)
![2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250123.png)
![2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B250124.png)
![3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250125.png)
![N-[benzyl(methyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250127.png)
![N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B250129.png)

![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B250132.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B250133.png)